Sodium 7-azido-1,1-difluoroheptane-1-sulfinate

Description

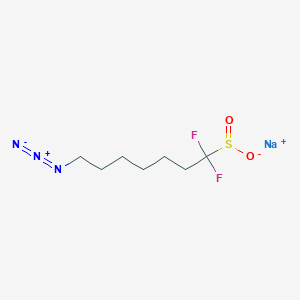

Sodium 7-azido-1,1-difluoroheptane-1-sulfinate (CAS 1450912-63-6), also termed Baran DAAS-Na Reagent, is a specialized organosulfur compound with the molecular formula C₇H₁₂F₂N₃NaO₂S and a molecular weight of 263.24 g/mol . It is a solid reagent (95% purity) widely employed in C–C bond formation and C–H activation reactions, particularly as a linker or catalyst in late-stage functionalization of nitrogen-containing heterocycles . Its structure features a seven-carbon alkyl chain with a terminal azide (-N₃) group, two fluorine atoms at the C1 position, and a sulfinate (-SO₂⁻Na⁺) moiety. This combination of electron-withdrawing (fluorine) and reactive (azide) groups enhances its utility in click chemistry and bioconjugation .

Properties

Molecular Formula |

C7H12F2N3NaO2S |

|---|---|

Molecular Weight |

263.24 g/mol |

IUPAC Name |

sodium;7-azido-1,1-difluoroheptane-1-sulfinate |

InChI |

InChI=1S/C7H13F2N3O2S.Na/c8-7(9,15(13)14)5-3-1-2-4-6-11-12-10;/h1-6H2,(H,13,14);/q;+1/p-1 |

InChI Key |

FFNHIEJQAMGBCZ-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCC(F)(F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 7-azido-1,1-difluoroheptane-1-sulfinate typically involves the reaction of a precursor compound with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF). One common method involves the following steps :

- Dissolve the precursor compound in DMF.

- Add sodium azide to the solution.

- Stir the mixture at room temperature for a specified period.

- Isolate the product by filtration or precipitation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 7-azido-1,1-difluoroheptane-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.

Oxidation and Reduction: The sulfinate group can be oxidized or reduced under specific conditions.

Click Reactions: The azido group can undergo Huisgen cycloaddition (click reaction) with alkynes to form triazoles.

Common Reagents and Conditions

Sodium azide (NaN₃): Used in the synthesis of the compound.

Dimethylformamide (DMF): Common solvent for reactions involving this compound.

Alkynes: React with the azido group in click reactions.

Major Products Formed

Triazoles: Formed from click reactions with alkynes.

Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Sodium 7-azido-1,1-difluoroheptane-1-sulfinate has several scientific research applications, including:

Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for further functionalization.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 7-azido-1,1-difluoroheptane-1-sulfinate involves the reactivity of its functional groups. The azido group can participate in click reactions, forming stable triazole rings. The difluoroalkyl chain and sulfinate group contribute to the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Sodium 7-Chloro-1,1-Difluoroheptane-1-Sulfinate

Structural Differences :

Key Distinction :

Sodium 1-Heptanesulfonate and Sodium 1-Hexanesulfonate

Structural Differences :

Key Distinction :

Sodium 2-Methylprop-2-ene-1-Sulphonate

Structural Differences :

Key Distinction :

7-Amino-1,3-Naphthalenedisulfonic Acid

Structural Differences :

- Aromatic naphthalene core with two sulfonic acid groups and an amine.

- Formula: C₁₀H₉NO₆S₂; MW: 303.31 g/mol .

Key Distinction :

Comparative Data Table

Biological Activity

Overview of Sodium 7-azido-1,1-difluoroheptane-1-sulfinate

This compound is a synthetic compound that belongs to a class of organosulfur compounds. The presence of an azide group and difluorinated alkyl chain suggests potential applications in medicinal chemistry and materials science, particularly in the development of novel drugs or as intermediates in organic synthesis.

Chemical Structure

The chemical structure can be represented as follows:

where R represents the 7-azido-1,1-difluoroheptane moiety.

The biological activity of sodium sulfinate derivatives often involves mechanisms such as:

- Antimicrobial Activity : Sulfinates can exhibit antimicrobial properties by disrupting microbial cell walls or interfering with metabolic pathways.

- Antioxidant Properties : Some sulfinates have been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Chemical Reactivity : The azide functional group can participate in click chemistry reactions, allowing for conjugation with biomolecules.

Research Findings

While specific studies on this compound are scarce, research on related compounds provides insight into its potential biological activities.

Table 1: Biological Activities of Related Sulfinates

| Compound Name | Activity Type | Findings | Reference |

|---|---|---|---|

| Sodium sulfinate | Antimicrobial | Effective against various bacterial strains | |

| 2-Azidoethylsulfonate | Antioxidant | Scavenges free radicals effectively | |

| Difluoromethylsulfonate | Cytotoxic | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of sodium sulfinate derivatives found that compounds with azide groups displayed enhanced activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Antioxidant Properties

Research has indicated that sulfinates can act as effective antioxidants. A comparative study demonstrated that sodium sulfinate reduced oxidative stress markers in cellular models more effectively than traditional antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.